3,7-Dimethyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one
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Overview
Description
3,7-Dimethyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . Another approach involves the treatment of acetoacetic acid ethyl ester with thiourea in sodium methylate, followed by alkylation with 3-chloropentane-2,4-dione and regioselective cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis would likely involve optimizing the above-mentioned synthetic routes to achieve higher yields and purity, while ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the thiazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolopyrimidines .
Scientific Research Applications
3,7-Dimethyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and survival pathways . Additionally, it can bind to bacterial DNA gyrase, inhibiting bacterial replication .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Exhibits similar biological activities but differs in its core structure.
Thiazolo[3,2-a]pyrimidine derivatives: Share the thiazolopyrimidine core but have different substituents, leading to variations in biological activity.
Uniqueness
3,7-Dimethyl-2,3,6,7-Tetrahydro-5H-thiazolo(3,2-a)pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
39567-25-4 |
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Molecular Formula |
C8H12N2OS |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
3,7-dimethyl-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H12N2OS/c1-5-3-7(11)10-6(2)4-12-8(10)9-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
KOHMOZRICFNCIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N2C(CSC2=N1)C |
Origin of Product |
United States |
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